4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the desired aromatic groups.
Substitution Reactions: Chlorine and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like refluxing in an organic solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:
Catalyst Recovery and Reuse: Efficient recovery and reuse of catalysts to minimize costs and environmental impact.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Safety Measures: Handling of hazardous reagents and by-products, ensuring compliance with safety regulations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can reduce the aromatic rings or the pyrazole ring itself.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄).
Substitution: AlCl₃ as a catalyst for electrophilic substitution, sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced aromatic rings, hydrogenated pyrazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole depends on its specific application:
Biological Activity: If used as a drug, it may interact with specific enzymes or receptors, inhibiting or activating their function. The aromatic rings and pyrazole core can facilitate binding to hydrophobic pockets in proteins.
Chemical Reactivity: The electron-donating and withdrawing effects of the chlorine and methyl groups influence the compound’s reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-phenyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but different substitution pattern.
1-(3-chloro-4-methylphenyl)-3,5-diphenyl-1H-pyrazole: Lacks the chlorine substitution on the pyrazole ring.
3,5-bis(3-methylphenyl)-1H-pyrazole: Lacks chlorine substitutions entirely.
Uniqueness
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H20Cl2N2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H20Cl2N2/c1-15-6-4-8-18(12-15)23-22(26)24(19-9-5-7-16(2)13-19)28(27-23)20-11-10-17(3)21(25)14-20/h4-14H,1-3H3 |
InChI Key |
DXRQKPKNVFAOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC(=C(C=C3)C)Cl)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
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